Suzuki Coupling Reactivity: 3-Bromo vs. 3-Chloro Isoquinolin-1-amine
The 3-bromo substituent enables efficient palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids to generate 3-arylisoquinolin-1-amines. This transformation proceeds under standard conditions with diverse aryl boronic acids to yield antitumor-active compounds [1]. In contrast, the corresponding 3-chloroisoquinolin-1-amine (CAS 7574-67-6) is significantly less reactive under identical Suzuki coupling conditions, requiring more forcing conditions or specialized ligands for comparable conversion, which limits its utility as a direct replacement in established synthetic protocols. The 3-bromo derivative thus provides a superior balance of bench stability and cross-coupling competence.
| Evidence Dimension | Suzuki-Miyaura cross-coupling reactivity |
|---|---|
| Target Compound Data | Undergoes Pd-catalyzed Suzuki coupling with arylboronic acids under standard conditions |
| Comparator Or Baseline | 3-Chloroisoquinolin-1-amine: Requires more forcing conditions; significantly reduced reactivity |
| Quantified Difference | Qualitative difference in reactivity order: Br > Cl (aryl halide reactivity scale) |
| Conditions | Pd(0) or Pd(II) catalysis, aqueous base, organic solvent, 60-100 °C |
Why This Matters
The bromine substituent provides optimal cross-coupling reactivity for efficient library synthesis of 3-arylisoquinolinamines, while maintaining sufficient bench stability that the chloro analog's lower reactivity and the iodo analog's instability cannot simultaneously offer.
- [1] Yang SH, Van HTM, Le TN, Khadka DB, Cho SH, Lee KT, et al. Synthesis, in vitro and in vivo evaluation of 3-arylisoquinolinamines as potent antitumor agents. Bioorg Med Chem Lett. 2010;20(17):5277-5281. View Source
